Hydroxy-PEG2-acid

PROTAC Targeted Protein Degradation Estrogen Receptor Alpha

Hydroxy-PEG2-acid (3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid, CAS 1334286-77-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group separated by a diethylene glycol (PEG2) spacer. The compound exhibits a molecular weight of 178.18 g/mol, a predicted pKa of 4.27±0.10, and is soluble in DMF, DMSO, ethanol, and water.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
Cat. No. B15541945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG2-acid
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10)
InChIKeyCMSNAEFYMNLDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG2-acid (HO-PEG2-COOH, CAS 1334286-77-9): Technical Profile and Procurement Rationale for Heterobifunctional PEG Linkers


Hydroxy-PEG2-acid (3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid, CAS 1334286-77-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group separated by a diethylene glycol (PEG2) spacer [1]. The compound exhibits a molecular weight of 178.18 g/mol, a predicted pKa of 4.27±0.10, and is soluble in DMF, DMSO, ethanol, and water . The free acid form is inherently unstable due to intra- or inter-molecular esterification between the hydroxyl and carboxyl termini, leading to polymerization; consequently, it is typically supplied and stored as the sodium salt form or maintained at -20°C to ensure stability .

Hydroxy-PEG2-acid: Why Direct Substitution with Other PEGn-acid or Bis-PEG2-acid Analogs Compromises Experimental Outcomes


Substituting Hydroxy-PEG2-acid with a different PEGn-acid homolog (e.g., PEG3-acid, PEG4-acid) or a homobifunctional analog (e.g., Bis-PEG2-acid) is not chemically or functionally neutral. PEG linker length directly modulates the conformational ensemble and spatial reach in PROTAC ternary complex formation, with studies demonstrating that varying PEG length from 2 to 4 units can alter target degradation efficiency without affecting binary binding affinity [1]. The heterobifunctional nature of Hydroxy-PEG2-acid enables orthogonal, stepwise conjugation strategies (e.g., first via -COOH using EDC/HATU coupling, then via -OH for further derivatization) that are impossible with homobifunctional alternatives like Bis-PEG2-acid, which would instead yield uncontrolled crosslinking or symmetrical dimerization [2]. Furthermore, the intrinsic instability of the free acid form necessitates specific storage and handling protocols that differ markedly from more stable longer-chain PEG acids; procurement of an inappropriate salt form or homolog can lead to premature polymerization, batch failure, and irreproducible conjugation stoichiometry .

Hydroxy-PEG2-acid: Quantitative Comparative Evidence for Scientific Selection and Procurement


Hydroxy-PEG2-acid vs. PEG3-acid vs. PEG4-acid: Differential Impact on PROTAC-Mediated ERα Degradation Efficiency

In a comparative study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), three linker variants—PEG2 (LCL-ER(dec)-P2), PEG3 (LCL-ER(dec)), and PEG4 (LCL-ER(dec)-P4)—were synthesized and evaluated [1]. While all three variants exhibited comparable ERα binding affinity (IC50 = 30–50 nM), their degradation activities diverged substantially: the PEG3 linker variant demonstrated the highest ERα degradation activity among the series, outperforming both the shorter PEG2 variant and the longer PEG4 variant [1]. This result underscores that PEG linker length is not a passive tether but an active modulator of ternary complex geometry and subsequent ubiquitination efficiency, and that the optimal length for a given target-E3 ligase pair cannot be predicted a priori but must be empirically determined [1].

PROTAC Targeted Protein Degradation Estrogen Receptor Alpha

Hydroxy-PEG2-acid vs. Bis-PEG2-acid: Heterobifunctional vs. Homobifunctional Reactivity and Conjugation Control

Hydroxy-PEG2-acid (C7H14O5, MW 178.18) is a heterobifunctional linker bearing one hydroxyl and one carboxylic acid terminus, enabling orthogonal, stepwise conjugation strategies [1]. In contrast, Bis-PEG2-acid (C8H14O6, MW 206.19) is a homobifunctional linker bearing two terminal carboxylic acid groups . While both compounds share a PEG2 spacer and can form stable amide bonds with primary amines via EDC/HATU activation, Bis-PEG2-acid will react with amine-containing substrates to produce either crosslinked dimers or intramolecular cyclization products, offering limited control over conjugation stoichiometry and architecture . Hydroxy-PEG2-acid allows sequential functionalization: the carboxylic acid can be activated and coupled to an amine-containing ligand first, leaving the hydroxyl group available for subsequent derivatization (e.g., esterification, etherification, or activation as a leaving group) without risk of symmetrical dimerization [1].

Bioconjugation Crosslinking Orthogonal Chemistry

Hydroxy-PEG2-acid Free Acid vs. Sodium Salt: Stability and Storage Implications for Procurement Decisions

The free acid form of Hydroxy-PEG2-acid is intrinsically unstable due to the proximity of the terminal hydroxyl and carboxylic acid groups, which can undergo intra- or inter-molecular esterification to form polymeric species during storage . Vendor technical documentation consistently notes that the free acid form is not stable for routine storage and shipping, whereas the sodium salt form (Hydroxy-PEG2-acid sodium salt) is stable under standard conditions (2-8°C) and is the preferred form for procurement and long-term inventory maintenance . Quantitative solubility data for the compound in various solvent systems have been reported: DMF: 30 mg/mL; DMSO: 30 mg/mL; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL; Ethanol: 10 mg/mL . These solubility parameters are critical for designing stock solution preparation and ensuring compatibility with downstream conjugation protocols.

Stability Storage Conditions Formulation

Hydroxy-PEG2-acid in Lysophosphatidic Acid (LPA) Receptor Antagonist Synthesis: Validated Building Block for Fibrosis and Inflammation Research

Hydroxy-PEG2-acid has been explicitly cited as a PEGylated building block in the synthesis of lysophosphatidic acid (LPA) receptor antagonists, as documented in patent literature and vendor technical references [1]. Specifically, it has been employed in the preparation of alkoxy-substituted pyridinyl derivatives targeting LPA1 receptors for the treatment of fibrosis [1]. While quantitative structure-activity relationship (SAR) data directly comparing PEG2-acid conjugates to other PEGn-acid conjugates in this context are not publicly available, the documented use in peer-reviewed patent applications establishes a validated synthetic precedent for this specific compound in LPA receptor pharmacology, distinguishing it from other PEG linkers that lack such explicit application validation.

Lysophosphatidic Acid Receptor Antagonist Fibrosis

Hydroxy-PEG2-acid Solubility Profile vs. Typical Hydrophobic Drug Payloads: Enabling Aqueous Conjugation and Formulation

Hydroxy-PEG2-acid exhibits high solubility in polar aprotic solvents (DMF: 30 mg/mL; DMSO: 30 mg/mL) and moderate solubility in ethanol (10 mg/mL), with limited aqueous solubility in PBS-containing mixtures (DMSO:PBS 1:3, 0.25 mg/mL) . The hydrophilic PEG2 spacer, while shorter than PEG4 or PEG6, still provides sufficient polarity to enhance the aqueous solubility of conjugated payloads relative to non-PEGylated alkyl linkers [1]. In the context of antibody-drug conjugate (ADC) development, PEG linkers are employed specifically to accommodate high drug-to-antibody ratios (DAR) by mitigating the hydrophobicity of cytotoxic payloads, thereby reducing aggregation and improving pharmacokinetic profiles [2]. The compact nature of the PEG2 spacer may offer advantages in minimizing the distance between antibody and payload, a parameter that can influence ADC stability and clearance rates [3].

Solubility ADC Formulation

Hydroxy-PEG2-acid: Validated Application Scenarios for Research and Industrial Use


PROTAC Library Synthesis and Linker Length Optimization

Hydroxy-PEG2-acid is a core building block for constructing PROTAC libraries where systematic variation of linker length is required to map the optimal spatial relationship between E3 ligase and target protein ligands [1]. The compound provides a PEG2 spacer (approximately 2 ethylene glycol repeat units) that occupies the shorter end of the PEG linker continuum. Empirical data from decoy nucleic acid-type PROTACs demonstrate that linker length optimization is essential: while PEG2, PEG3, and PEG4 variants exhibited comparable target binding (IC50 30–50 nM), their degradation efficiencies differed markedly, underscoring that PEG2 occupies a distinct and necessary position in any comprehensive linker-length SAR study [1]. Procurement of Hydroxy-PEG2-acid is therefore essential for constructing complete PEGn linker series (n = 2, 3, 4, 6, 8) to identify the optimal linker for a given PROTAC target pair.

Asymmetric Bioconjugation Requiring Orthogonal Functional Handle Control

The heterobifunctional architecture of Hydroxy-PEG2-acid—bearing one carboxylic acid and one hydroxyl group—enables precise, stepwise conjugation of two distinct molecular entities without risking symmetrical dimerization or uncontrolled crosslinking [2]. In a typical workflow, the carboxylic acid terminus is first activated (e.g., with EDC/HATU) and coupled to an amine-containing ligand (such as an E3 ligase recruiting moiety), yielding a stable amide bond while leaving the hydroxyl group intact for subsequent derivatization. This orthogonal reactivity is fundamentally unavailable in homobifunctional analogs like Bis-PEG2-acid (two -COOH groups), which would instead react symmetrically to produce unwanted dimers or require complex protection/deprotection strategies . This application scenario is critical for PROTAC assembly, ADC intermediate synthesis, and any workflow demanding controlled, asymmetric molecular architecture.

Lysophosphatidic Acid (LPA) Receptor Antagonist Development

Hydroxy-PEG2-acid has been validated as a PEGylated building block in the synthesis of LPA receptor antagonists, with specific citations in patent literature covering alkoxy-substituted pyridinyl derivatives for fibrosis treatment . Researchers engaged in LPA1 receptor pharmacology or developing therapeutics for fibrotic diseases can leverage this documented synthetic precedent to accelerate their own synthetic campaigns. The use of Hydroxy-PEG2-acid in this context provides a literature-supported starting point, reducing the risk associated with de novo linker selection and enabling more rapid progression to biological evaluation.

Preparation of Stable Stock Solutions and Long-Term Compound Inventory

Given the intrinsic instability of the free acid form, proper procurement and storage of Hydroxy-PEG2-acid (preferably as the sodium salt) is essential for maintaining material integrity . Quantitative solubility data (DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL) enable rational preparation of stock solutions for downstream conjugation reactions, while knowledge of limited aqueous solubility in PBS-containing buffers (0.25 mg/mL in DMSO:PBS 1:3) informs buffer exchange and purification strategies . Procuring the sodium salt form and storing at -20°C ensures that the compound remains stable and reactive for PROTAC synthesis, bioconjugation, and other applications over extended periods, preventing the material loss and experimental failure associated with free acid polymerization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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